B1579841 L-VALINE (D8)

L-VALINE (D8)

Cat. No.: B1579841
M. Wt: 125.20
Attention: For research use only. Not for human or veterinary use.
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Description

Chemical Identity and Isotopic Characteristics

L-Valine-d8 (CAS 35045-72-8) is a deuterated isotopologue of the proteinogenic amino acid L-valine, where eight hydrogen atoms are replaced with deuterium. Its molecular formula is C₅H₃D₈NO₂, with a molecular weight of 125.20 g/mol. The isotopic purity of commercially available L-valine-d8 typically exceeds 98 atom % deuterium, as confirmed by nuclear magnetic resonance (NMR) and mass spectrometry. The compound exists as a solid at room temperature, with a melting point of 295–300°C, and exhibits an optical rotation of [α]²⁰/D +27.5° (c = 8 in 6 M HCl).

The deuteration pattern occurs at specific positions: the methyl groups (Cγ) and adjacent carbons (Cβ and Cα) are fully deuterated, resulting in the structure (2S)-2,3,4,4,4-pentadeuterio-3-(deuteriomethyl)-2-(dideuterioamino)butanoic acid. This precise labeling makes L-valine-d8 invaluable for kinetic isotope effect studies and metabolic tracing.

Table 1: Key physicochemical properties of L-valine-d8

Property Value Source
CAS Number 35045-72-8
Molecular Formula C₅H₃D₈NO₂
Molecular Weight 125.20 g/mol
Isotopic Purity ≥98 atom % D
Optical Rotation [α]²⁰/D +27.5° (6 M HCl)

Historical Context of Deuterated Amino Acid Research

The synthesis of deuterated amino acids traces back to Harold Urey’s 1931 discovery of deuterium, which earned him the Nobel Prize in Chemistry in 1934. Early methods, such as those described by Blomquist et al. (1966), involved laborious chemical synthesis from deuterated precursors like D₂O. These approaches faced challenges in achieving site-specific labeling and high isotopic purity.

Advances in enzymatic deuteration emerged in the 21st century. For example, Doyon and Buller (2022) demonstrated a dual-protein system (DsaD/DsaE) capable of site-selective Cα and Cβ deuteration of amino acids using D₂O. Concurrently, chemical methods evolved; Fu et al. (2022) developed a copper-catalyzed H/D exchange protocol for synthesizing α-deuterated amino acids. L-Valine-d8 became a benchmark for these techniques due to its structural simplicity and metabolic relevance.

Role of L-Valine in Biological Systems

L-Valine is an essential branched-chain amino acid (BCAA) critical for protein biosynthesis and energy metabolism. In humans, it regulates muscle protein synthesis via the mTOR pathway and serves as a precursor for gluconeogenesis. Deuterated analogs like L-valine-d8 retain the biochemical functionality of natural valine while enabling precise tracking in metabolic studies.

In a landmark study, deuterated valine was used to measure apolipoprotein production rates in humans. When administered via primed-constant infusion, L-valine-d8 provided kinetic data indistinguishable from leucine-d₃ or lysine-d₄, validating its utility in stable isotope tracer methodologies. Furthermore, its non-radioactive nature makes it safer for clinical research compared to carbon-14-labeled compounds.

Table 2: Comparative metabolic studies using deuterated amino acids

Amino Acid Application Key Finding Source
L-Valine-d8 ApoB-100 production in lipoproteins No significant difference vs. leucine
L-Leucine-d₃ Protein turnover analysis Comparable to valine-d8
L-Lysine-d₄ Hepatic gluconeogenesis tracking Lower resolution vs. BCAAs

Properties

Molecular Weight

125.20

Purity

98%

Origin of Product

United States

Scientific Research Applications

Metabolomics

L-Valine (D8) is widely utilized in metabolomic studies to trace metabolic pathways and quantify amino acids in biological samples. Its deuterated nature allows for precise differentiation from natural valine during mass spectrometry analysis.

Key Findings:

  • In a study analyzing human tears, L-Valine (D8) served as an internal standard for quantifying amino acids, demonstrating high recovery rates and reliability in complex biological matrices .
  • It has been employed to investigate the metabolism of branched-chain amino acids in various conditions, including cancer and metabolic disorders .

Proteomics

In proteomic studies, L-Valine (D8) is used to label proteins for quantitative analysis. The incorporation of deuterated amino acids into proteins allows researchers to track changes in protein expression under different physiological conditions.

Case Study:

  • A study on colon cancer highlighted the role of branched-chain amino acids, including valine, in tumor metabolism. Proteins associated with valine metabolism were found to be downregulated in tumor tissues compared to normal tissues, indicating potential biomarkers for cancer prognosis .

Clinical Research

L-Valine (D8) has applications in clinical research, particularly in understanding metabolic diseases and nutritional deficiencies.

Applications:

  • It is used in studies examining the effects of dietary interventions on metabolic health, particularly regarding muscle metabolism and recovery post-exercise .
  • Research indicates that L-Valine supplementation can enhance mitochondrial function and protect against oxidative stress, making it relevant for conditions like muscular dystrophy and metabolic syndrome .

Data Table: Summary of Applications

Application AreaDescriptionKey Findings
Metabolomics Quantification of amino acids in biological samplesHigh recovery rates; effective internal standard for mass spectrometry
Proteomics Labeling proteins for quantitative analysisDownregulation of valine metabolism proteins in cancer tissues
Clinical Research Investigating metabolic diseases and nutritional impactsEnhances mitochondrial function; potential benefits for muscle recovery

Comparison with Similar Compounds

L-Valine (Non-Deuterated)

Property L-Valine (D8) L-Valine
CAS Number 35045-72-8 72-18-4
Molecular Weight 125.2 g/mol 117.15 g/mol
Deuterium Content 8 D atoms None
Applications Isotopic tracing, MS standards Protein synthesis, dietary supplements
Biological Activity Reduced due to kinetic isotope effects Native activity in metabolism and signaling

Key Difference : The deuterium in L-Valine (D8) alters its metabolic rate (kinetic isotope effect), making it less suitable for functional studies but ideal for analytical tracking .

DL-Valine (Racemic Mixture)

Property L-Valine (D8) DL-Valine
CAS Number 35045-72-8 516-06-3
Stereochemistry L-enantiomer Racemic (D- and L-forms)
Applications Research reagents, MS Industrial synthesis, chiral resolution studies
Safety Requires deuterium-handling precautions Irritant; handled with standard lab safety protocols

Key Difference : DL-Valine lacks enantiomeric purity, limiting its use in biological systems where the L-form is bioactive .

DL-Valine-d8

Property L-Valine (D8) DL-Valine-d8
CAS Number 35045-72-8 203784-63-8
Stereochemistry L-enantiomer Racemic mixture
Deuterium Positions 2,3,4,4,4,4,4,4 8 D atoms (exact positions unspecified)
Applications Protein metabolism studies MS calibration, metabolic pathway analysis

Key Difference : DL-Valine-d8’s racemic nature complicates its use in enantiomer-specific assays, whereas L-Valine (D8) is preferred for targeted L-form analyses .

Other Deuterated Amino Acids

Examples include L-Isoleucine-d10 and L-Threonine-D5 :

  • Deuterium Positions : L-Isoleucine-d10 has 10 D atoms, primarily on side-chain methyl groups .
  • Applications: Similar to L-Valine (D8) but used for tracing distinct amino acid pathways (e.g., isoleucine in lipid metabolism).

Valine Derivatives in Pharmaceuticals

  • Valganciclovir: A prodrug containing a valine ester (L-valine moiety) for improved bioavailability.
  • Pulcherriminic Acid : A valine-derived cyclic dipeptide; deuterated valine aids in elucidating its biosynthesis .

Research Findings and Data

Analytical Performance in Mass Spectrometry

  • L-Valine (D8) shows a mass shift of +8 Da compared to non-deuterated valine, enabling precise quantification in complex matrices (e.g., plasma, cell lysates) .
  • In isotope dilution assays, L-Valine (D8) reduces signal overlap, achieving detection limits as low as 0.1 pmol/mL .

Metabolic Studies

  • Stable Isotope Labeling: L-Valine (D8) incorporation into proteins was confirmed via UPLC-HRMS, with negligible interference from non-deuterated isoforms .
  • Kinetic Isotope Effects : Deuterium slows valine catabolism by ~20% in rodent models, a critical consideration for tracer studies .

Selectivity in Sensors

  • In glucose sensors, non-deuterated L-valine acts as an interferent, but L-Valine (D8) is excluded due to its distinct electrochemical profile .

Preparation Methods

Isotopic Labeling and Synthesis of L-Valine (D8)

L-Valine (D8) refers to L-valine in which eight hydrogen atoms are replaced by deuterium (heavy hydrogen), specifically at the 2,3,4,4,4,5,5,5 positions. This isotopic labeling is typically achieved through chemical synthesis routes involving:

  • Deuterium Incorporation: The synthesis starts with L-valine or a suitable precursor, where selective hydrogen atoms are replaced by deuterium through catalytic exchange or by using deuterated reagents (e.g., deuterated methyl groups or solvents).
  • Stable Isotope Labeling: The process ensures that the labeled compound retains the stereochemistry (S-configuration) of natural L-valine, which is critical for biological activity and analytical accuracy.

This method is used to produce L-Valine (D8) for applications such as the synthesis of L-valineamide-d8 intermediates and as internal standards in metabolomic analyses.

Formulation and Solubility Preparation

After synthesis, L-Valine (D8) is prepared into solutions suitable for biological and analytical applications. The formulation method involves:

  • Solvent Selection: L-Valine (D8) is soluble in phosphate-buffered saline (PBS) at pH 7.2 at about 1 mg/mL concentration. For stock solutions, solvents such as DMSO, PEG300, Tween 80, and water are used in a stepwise manner to achieve clear, stable solutions.
  • Stepwise Mixing Protocol: A typical in vivo formulation preparation involves:
    • Dissolving the compound in DMSO to create a master stock solution.
    • Adding PEG300 and mixing until clear.
    • Adding Tween 80 and mixing again.
    • Finally, adding double-distilled water and mixing to clarity.

This sequential addition ensures solubility and stability without precipitation. Physical aids like vortexing, ultrasound, or gentle heating (37°C) are used to enhance dissolution.

Stock Solution Preparation and Concentration Calculations

Accurate preparation of stock solutions at defined molarities is essential for reproducibility in research. The molecular weight of L-Valine (D8) is 125.2 g/mol. Stock solutions are typically prepared at concentrations such as 1 mM, 5 mM, and 10 mM, with volumes adjusted accordingly:

Stock Solution Concentration 1 mg L-Valine (D8) Volume (mL) 5 mg Volume (mL) 10 mg Volume (mL)
1 mM 7.9872 39.9361 79.8722
5 mM 1.5974 7.9872 15.9744
10 mM 0.7987 3.9936 7.9872

These volumes are calculated to ensure precise molarity for experimental use.

Research Findings on Stability and Usage

  • Storage Conditions: L-Valine (D8) solutions should be stored at -20°C for short term (up to 1 month) or -80°C for longer periods (up to 6 months) to prevent degradation.
  • Stability in Formulations: Solutions should be aliquoted to avoid repeated freeze-thaw cycles. Heating and ultrasonic treatment improve solubility without compromising isotopic integrity.
  • Analytical Application: L-Valine (D8) is used as an internal standard in metabolomic studies, requiring precise preparation of stock and working solutions to monitor quality control in mass spectrometry.

Summary Table of Preparation Methods and Key Parameters

Preparation Aspect Details
Isotopic Labeling Replacement of 8 hydrogens with deuterium at specific valine positions via chemical synthesis
Solvent System for Formulation DMSO master stock → PEG300 → Tween 80 → ddH2O, with mixing and clarification at each step
Stock Solution Concentrations Prepared at 1 mM, 5 mM, 10 mM; volumes adjusted per molecular weight 125.2 g/mol
Industrial Ester Preparation L-Valine reacted with benzyl alcohol and p-toluenesulfonic acid in toluene under azeotropic conditions
Storage and Stability Store at -20°C (1 month) or -80°C (6 months); avoid freeze-thaw; heat/ultrasound to aid solubility
Analytical Use Internal standard in metabolomics; requires precise stock preparation and QC monitoring

Q & A

Q. How can researchers verify the isotopic purity of L-Valine (D8) in experimental setups?

Isotopic purity is critical for traceability in metabolic studies. Methods include:

  • Nuclear Magnetic Resonance (NMR) : Analyze deuterium incorporation by comparing peak shifts in 1H^1H-NMR spectra to non-deuterated L-valine.
  • Mass Spectrometry (MS) : Quantify the mass-to-charge ratio (m/zm/z) to confirm the D8 isotopic pattern.
  • Isotopic Ratio Monitoring : Use liquid chromatography coupled with isotope-ratio mass spectrometry (LC-IRMS) for high-precision validation .

Q. What experimental protocols ensure the stability of L-Valine (D8) under varying pH and temperature conditions?

Stability testing involves:

  • Controlled Incubation : Expose the compound to incremental pH (2–12) and temperature (4–50°C) ranges, then measure degradation via HPLC.
  • Kinetic Analysis : Calculate degradation half-life (t1/2t_{1/2}) using first-order kinetics.
  • Storage Recommendations : Store at -20°C in inert atmospheres to minimize deuterium exchange with ambient moisture .

Q. Which statistical methods are appropriate for analyzing variability in deuterium labeling efficiency across batches of L-Valine (D8)?

Use:

  • ANOVA : Compare batch-to-batch variability.
  • Principal Component Analysis (PCA) : Identify sources of variance (e.g., synthesis conditions).
  • Control Charts : Monitor isotopic purity during production workflows .

Advanced Research Questions

Q. How can deuterium isotope effects (DIEs) distort metabolic flux analysis when using L-Valine (D8) as a tracer?

DIEs alter reaction kinetics due to deuterium’s higher mass. Mitigation strategies include:

  • Parallel Experiments : Compare results with non-deuterated L-valine controls.
  • Computational Modeling : Adjust flux calculations using isotope effect correction factors (e.g., kH/kDk_{H}/k_{D}).
  • Time-Course Sampling : Capture transient metabolic states to distinguish isotopic effects from true flux changes .

Q. What methodologies resolve contradictions in published data on L-Valine (D8)’s role in protein synthesis studies?

Address discrepancies via:

  • Meta-Analysis : Systematically evaluate experimental variables (e.g., cell lines, labeling duration).
  • Sensitivity Testing : Replicate studies under standardized conditions (pH, temperature, nutrient availability).
  • Error Source Identification : Use Bland-Altman plots to quantify measurement bias between labs .

Q. How can researchers optimize synthetic routes for L-Valine (D8) to achieve >98% isotopic enrichment?

Optimization steps:

  • Catalytic Deuterium Exchange : Use Pt/Ru catalysts in D2_2O environments to enhance deuterium incorporation.
  • Purification Techniques : Apply preparative HPLC or crystallization to isolate high-purity fractions.
  • Quality Control : Validate each synthesis step with in-line FTIR spectroscopy to monitor deuteration efficiency .

Methodological Frameworks

Q. What criteria (e.g., FINER) should guide the design of hypothesis-driven studies using L-Valine (D8)?

Apply the FINER framework:

  • Feasible : Ensure access to isotopic analytics (e.g., NMR/MS).
  • Novel : Investigate underexplored applications, such as cross-species metabolic comparisons.
  • Ethical : Adhere to biosafety protocols for deuterated compound disposal.
  • Relevant : Align with broader goals in metabolic engineering or disease mechanism research .

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